molecular formula C14H11FN2O B2512727 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1896297-30-5

4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2512727
CAS No.: 1896297-30-5
M. Wt: 242.253
InChI Key: TUWBDWFRELHIKP-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of 3-fluoroaniline with an appropriate diketone or diester. One common method is the cyclization of 3-fluoroaniline with 1,2-dicarbonyl compounds under acidic or basic conditions to form the quinoxaline ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring or the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including the use of solvents like dichloromethane or dimethylformamide.

Major Products

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can exhibit different biological and chemical properties.

Scientific Research Applications

4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)-1,2-dihydroquinoxalin-2-one
  • 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-thione
  • 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-amine

Uniqueness

4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(3-fluorophenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-10-4-3-5-11(8-10)17-9-14(18)16-12-6-1-2-7-13(12)17/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBDWFRELHIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896297-30-5
Record name 4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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